molecular formula C18H21N3O2 B4987633 N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide

N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide

Cat. No. B4987633
M. Wt: 311.4 g/mol
InChI Key: ZTRMVJPPXCQOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. MP-10 is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in medical research.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been shown to increase the levels of these neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression and the regulation of oxidative stress. N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has also been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential use as a pain reliever.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that the mechanism of action of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide, including:
1. Further studies on the mechanism of action of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide to better understand its neuroprotective effects.
2. Studies on the potential use of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.
3. Studies on the potential use of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide as a pain reliever and anti-inflammatory agent.
4. Studies on the safety and toxicity of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide in animal models.
5. Development of new synthesis methods for N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide to improve yield and purity.
In conclusion, N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide is a piperidine derivative that has gained attention in scientific research for its potential therapeutic effects. N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in medical research. Further research is needed to fully understand the potential of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide in the treatment of neurological disorders and as a pain reliever and anti-inflammatory agent.

Synthesis Methods

N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide can be synthesized through various methods, including the reaction of 4-methoxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of piperidine and acetic acid. Another method involves the reaction of 4-methoxyphenylpiperidin-4-ol with 3-pyridinecarboxaldehyde in the presence of acetic anhydride and triethylamine. These methods have been optimized to produce high yields of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide with high purity.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been studied for its potential applications in medical research, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been shown to have neuroprotective effects, which may help prevent or slow down the progression of these diseases. Additionally, N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been studied for its potential use as a pain reliever and anti-inflammatory agent.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-pyridin-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-16-9-7-15(8-10-16)20-18(22)21-12-3-2-6-17(21)14-5-4-11-19-13-14/h4-5,7-11,13,17H,2-3,6,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRMVJPPXCQOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.